molecular formula C17H18N2O2S B2893744 4-((2-oxo-2-(p-tolyl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one CAS No. 898450-49-2

4-((2-oxo-2-(p-tolyl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Cat. No. B2893744
CAS RN: 898450-49-2
M. Wt: 314.4
InChI Key: HSAFJHWQOMBDIU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains a quinazolinone ring, which is a type of heterocyclic compound. Quinazolinones and their derivatives are known to exhibit a wide range of biological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized using techniques such as Williamson etherification or C-C coupling reactions . Protodeboronation of pinacol boronic esters is also a method used in the synthesis of related compounds .


Molecular Structure Analysis

The compound contains a tolyl group, which is a functional group related to toluene. Tolyl groups have the general formula CH3C6H4−R, and the relative position of the methyl and the R substituent on the aromatic ring can generate three possible structural isomers: 1,2 (ortho), 1,3 (meta), and 1,4 (para) .

Scientific Research Applications

Synthesis and Material Chemistry

  • Tetrathiafulvalene Derivatives : Research on tetrathiafulvalene derivatives featuring hydroxyamide or oxazoline groups has shown unique hydrogen bond networks and crystalline structures, illustrating the material's potential for electronic applications (Réthoré, Fourmigué, & Avarvari, 2005).
  • Thioxoquinazolinone Derivatives : Studies have synthesized and evaluated thioxoquinazolinone derivatives for their antimicrobial and anticonvulsant activities, showing broad-spectrum activity against various bacteria and fungi, as well as potent anticonvulsant effects (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Pharmacological Applications

  • Anticancer Activity : Research on quinazolinone-based derivatives has identified compounds with potent cytotoxic activity against human cancer cell lines, highlighting their potential as effective anti-cancer agents. For example, a study on new ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate derivative displayed significant inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases (Riadi et al., 2021).

Synthetic Chemistry

  • Diels-Alder Reactions : Investigations into Diels-Alder reactions involving quinone adducts for preparing thiazolo- and oxazoloquinolines have been conducted to explore the synthetic versatility and potential pharmacological applications of these compounds (Hammam et al., 2004).
  • Weinreb Amidation : A study provided an improved synthetic route to A-ring-modified derivatives of luotonin A, an anticancer alkaloid, through Weinreb amidation, showcasing a method with advantages in yield, brevity, and versatility (Haider & Nuss, 2012).

Molecular Docking and Characterization

  • Molecular Docking : Some studies have characterized quinazolinone derivatives through molecular docking to understand their interaction with biological targets, facilitating the discovery of compounds with specific pharmacological activities (Nguyen et al., 2019).

properties

IUPAC Name

4-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-11-6-8-12(9-7-11)15(20)10-22-16-13-4-2-3-5-14(13)18-17(21)19-16/h6-9H,2-5,10H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAFJHWQOMBDIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NC(=O)NC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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